1-Phenyl-2-(4-phenyl-1,3-thiazol-2-yl)hydrazine
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Overview
Description
1-Phenyl-2-(4-phenyl-1,3-thiazol-2-yl)hydrazine is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound has garnered interest due to its potential biological activities, including antimicrobial and antifungal properties .
Preparation Methods
The synthesis of 1-Phenyl-2-(4-phenyl-1,3-thiazol-2-yl)hydrazine typically involves the reaction of 4-phenyl-1,3-thiazol-2-yl hydrazine with phenyl-containing reagents. One common method includes the esterification of an acid followed by reaction with hydrazine monohydrate . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-Phenyl-2-(4-phenyl-1,3-thiazol-2-yl)hydrazine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the thiazole ring positions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Phenyl-2-(4-phenyl-1,3-thiazol-2-yl)hydrazine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal activities.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Utilized in the production of dyes, biocides, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-Phenyl-2-(4-phenyl-1,3-thiazol-2-yl)hydrazine exerts its effects involves the generation of reactive oxygen species (ROS) in microbial cells. This leads to oxidative damage, affecting cellular components such as DNA, proteins, and lipids. The compound also influences the expression of genes related to oxidative stress response .
Comparison with Similar Compounds
Similar compounds include other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
What sets 1-Phenyl-2-(4-phenyl-1,3-thiazol-2-yl)hydrazine apart is its unique structure, which combines the thiazole ring with a hydrazine moiety, potentially offering a broader spectrum of biological activities and applications.
Properties
Molecular Formula |
C15H13N3S |
---|---|
Molecular Weight |
267.4 g/mol |
IUPAC Name |
1-phenyl-2-(4-phenyl-1,3-thiazol-2-yl)hydrazine |
InChI |
InChI=1S/C15H13N3S/c1-3-7-12(8-4-1)14-11-19-15(16-14)18-17-13-9-5-2-6-10-13/h1-11,17H,(H,16,18) |
InChI Key |
VNFRNBRAIMSDPX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)NNC3=CC=CC=C3 |
Origin of Product |
United States |
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